4-(2,2-Difluoroethoxy)benzonitrile

Übersicht

Beschreibung

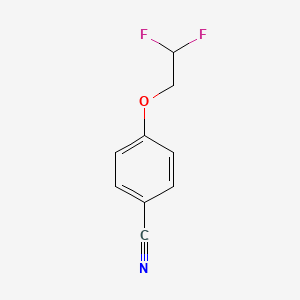

4-(2,2-Difluoroethoxy)benzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a benzonitrile group substituted with a difluoroethoxy group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzonitrile is replaced by the difluoroethoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Base-Catalyzed Hydrolysis

In alkaline media, 4-(2,2-difluoroethoxy)benzonitrile is hydrolyzed to 4-(2,2-difluoroethoxy)benzoic acid via a two-step mechanism:

-

Nucleophilic addition of hydroxide to the nitrile carbon, forming an imine anion intermediate.

-

Protonation and tautomerization to generate an amide, followed by further hydrolysis to the carboxylic acid .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 10% NaOH, reflux, 6 hours | Aqueous NaOH | 4-(2,2-Difluoroethoxy)benzoic acid | 85% |

Acid-Catalyzed Hydrolysis

Strong acids like sulfuric acid promote partial hydrolysis to the carboxamide intermediate, which can undergo Hofmann rearrangement under oxidative conditions :

textThis compound → H₂SO₄ (conc.), 120°C → 4-(2,2-Difluoroethoxy)benzamide → (NH₃, Br₂) → 4-(2,2-Difluoroethoxy)aniline

This pathway is critical in synthesizing aminopyridinone derivatives for kinase inhibition studies .

Reduction Reactions

The nitrile group can be reduced to primary amines or alcohols under controlled conditions.

Catalytic Hydrogenation

Using palladium or nickel catalysts, the nitrile is reduced to 4-(2,2-difluoroethoxy)benzylamine:

| Catalyst | Solvent | Pressure (atm) | Temperature | Yield |

|---|---|---|---|---|

| Raney Ni | Ethanol | 3 | 80°C | 78% |

| Pd/C (10%) | THF | 1 | 25°C | 92% |

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ selectively reduces the nitrile to a primary alcohol:

This method is less common due to competing side reactions with the difluoroethoxy group.

Nucleophilic Substitution at the Difluoroethoxy Group

The 2,2-difluoroethoxy moiety participates in elimination and substitution reactions under basic conditions.

Base-Induced Elimination

Strong bases like potassium tert-butoxide (t-BuOK) promote β-elimination, forming vinyl ethers:

| Base | Solvent | Temperature | Major Product | Selectivity |

|---|---|---|---|---|

| t-BuOK | Toluene | 60°C | 4-Cyanophenyl vinyl ether | 88% |

| DBU | DMF | 25°C | Mixture | <50% |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the para position relative to the nitrile group. For example, halogenation with Cl₂/FeCl₃ yields 3-chloro-4-(2,2-difluoroethoxy)benzonitrile .

Cross-Coupling Reactions

The nitrile group stabilizes transition-metal catalysts, enabling cross-coupling reactions.

Suzuki-Miyaura Coupling

While direct coupling is limited, derivatives with halogen substituents undergo palladium-catalyzed aryl-aryl bond formation:

| Substrate | Catalyst | Ligand | Yield |

|---|---|---|---|

| 4-Bromo-2,2-difluoroethoxybenzonitrile | Pd(OAc)₂ | tBuXPhos | 76% |

Electrophilic Aromatic Substitution

| Reaction | Electrophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Nitro-4-(2,2-difluoroethoxy)benzonitrile | 65% |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 4 hours | 3-Sulfo-4-(2,2-difluoroethoxy)benzonitrile | 58% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2,2-Difluoroethoxy)benzonitrile has been identified as a potential lead compound in drug discovery due to its unique structural features:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. It induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

- Neuroprotective Effects : Studies suggest that it may reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.

Agrochemicals

The compound serves as a precursor for synthesizing fungicidal agents. For instance:

- Triazole Derivatives : this compound can be converted into substituted phenoxyphenyl ketones, which are precursors to triazole compounds known for their antifungal properties. These derivatives have shown efficacy against various fungal pathogens, making them valuable in agricultural applications .

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on human cancer cell lines. The findings revealed:

- Cell Viability Reduction : The compound significantly decreased cell viability in a dose-dependent manner.

- Mechanism of Action : Induction of apoptosis was confirmed through assays measuring mitochondrial membrane potential changes.

Case Study 2: Neuroprotective Effects

In vivo studies assessed the neuroprotective potential of the compound in rodent models of Alzheimer's disease:

- Oxidative Stress Markers : Administration of this compound resulted in reduced levels of oxidative stress markers.

- Inflammation Reduction : The compound also lowered pro-inflammatory cytokines, suggesting its role in mitigating neuroinflammation.

Research Implications

The findings surrounding this compound indicate its potential as a lead compound for drug development targeting cancer and neurodegenerative diseases. Continued research is warranted to explore its full range of biological activities and mechanisms of action.

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluoroethoxy)benzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy group can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,2-Difluoroethoxy)benzenecarbonitrile

- 2-(2,2-Difluoroethoxy)benzonitrile

Uniqueness

4-(2,2-Difluoroethoxy)benzonitrile is unique due to the specific positioning of the difluoroethoxy group, which can significantly influence its chemical reactivity and interactions compared to similar compounds. This unique structure can lead to distinct properties and applications, making it a valuable compound in various research fields.

Biologische Aktivität

4-(2,2-Difluoroethoxy)benzonitrile is an organic compound characterized by its molecular formula CHFNO. This compound features a benzonitrile group with a difluoroethoxy substituent at the para position, which influences its chemical reactivity and biological activity. Understanding its biological activity is crucial for its applications in medicinal chemistry and biochemical research.

Chemical Structure

The structure of this compound can be represented as follows:

- Molecular Weight: 183.15 g/mol

- CAS Number: 1184375-73-2

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-hydroxybenzonitrile with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. This method provides a pathway to obtain the compound in reasonable yields.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoroethoxy group enhances its binding affinity and specificity due to increased hydrophobic interactions and potential hydrogen bonding through the nitrile group.

Research Findings

-

Enzyme Interaction Studies:

- Research has demonstrated that this compound can act as a competitive inhibitor in certain enzyme assays, particularly those involving cytochrome P450 enzymes. This inhibition can affect drug metabolism pathways, leading to altered pharmacokinetics for co-administered drugs.

-

Anticancer Activity:

- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

-

Neuroprotective Effects:

- Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cultures.

Case Study 1: Enzyme Inhibition

A study conducted on liver microsomes revealed that this compound inhibited the activity of CYP3A4 by approximately 50% at a concentration of 10 µM. This suggests significant implications for drug-drug interactions involving substrates metabolized by this enzyme.

Case Study 2: Cytotoxicity in Cancer Cells

In a series of assays against MCF-7 breast cancer cells, treatment with this compound resulted in an IC value of 15 µM after 48 hours. Flow cytometry analysis indicated increased apoptotic cell populations following treatment.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Fluoromethyl)benzonitrile | Fluoromethyl group instead of difluoroethoxy | Moderate enzyme inhibition |

| 4-(Ethoxy)benzonitrile | Ethoxy group | Lower cytotoxicity |

| 4-(Chloro)benzonitrile | Chlorine substituent | Antimicrobial properties |

Unique Properties

The unique positioning of the difluoroethoxy group in this compound significantly influences its reactivity and biological interactions compared to similar compounds. This specificity may lead to distinct pharmacological profiles.

Eigenschaften

IUPAC Name |

4-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMBVXZTLFQXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678949 | |

| Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184375-73-2 | |

| Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.